2-chloro-N-[(4-cyanophenyl)methyl]acetamide
CAS No.: 340732-46-9
Cat. No.: VC8399628
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 340732-46-9 |
|---|---|
| Molecular Formula | C10H9ClN2O |
| Molecular Weight | 208.64 g/mol |
| IUPAC Name | 2-chloro-N-[(4-cyanophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C10H9ClN2O/c11-5-10(14)13-7-9-3-1-8(6-12)2-4-9/h1-4H,5,7H2,(H,13,14) |
| Standard InChI Key | HKDMTHMREWXLBS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC(=O)CCl)C#N |
| Canonical SMILES | C1=CC(=CC=C1CNC(=O)CCl)C#N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 2-chloro-N-[(4-cyanophenyl)methyl]acetamide, reflecting its acetyl chloride backbone substituted with a chloromethyl group and a benzyl nitrile moiety. Its molecular formula is CHClNO, yielding a molecular weight of 208.45 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00) .
Table 1: Key Identifiers of 2-Chloro-N-[(4-Cyanophenyl)methyl]acetamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 340732-46-9 | |
| IUPAC Name | 2-chloro-N-[(4-cyanophenyl)methyl]acetamide | |
| Molecular Formula | CHClNO | |
| Molecular Weight | 208.45 g/mol | Calculated |
Structural Features and Reactivity
The molecule comprises a chloroacetamide group (-CO-NH-CH-Cl) attached to a 4-cyanobenzyl substituent. The nitrile group at the para position enhances electronic polarization, making the compound amenable to nucleophilic substitutions or catalytic reductions. The chloroacetamide moiety is reactive toward thiols and amines, suggesting utility in synthesizing heterocyclic compounds or covalent inhibitors .
Physicochemical Properties
Solubility and Spectral Data
While experimental solubility data are unavailable in the provided sources, analogous chloroacetamides (e.g., 2-chloro-N-(4-chlorophenyl)acetamide) exhibit limited water solubility (<1 mg/mL) but dissolve in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Spectroscopic profiles likely include:
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IR: Strong absorption at ~2250 cm (C≡N stretch) and ~1650 cm (amide C=O stretch).
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NMR: Expected signals at δ 4.0–4.5 ppm (CHCl), δ 7.5–8.0 ppm (aromatic protons), and δ 2.5–3.0 ppm (amide NH) .
| GHS Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear nitrile gloves and lab coat |
| H319 | Causes eye irritation | Use safety goggles |
| H335 | May cause respiratory irritation | Use fume hood |
Emergency Response
-
Skin Contact: Wash immediately with soap and water for 15 minutes .
-
Eye Exposure: Rinse cautiously with water for 15 minutes; seek medical attention .
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Inhalation: Move to fresh air; administer oxygen if breathing is labored .
Applications in Research and Development
Pharmaceutical Intermediates
The compound’s nitrile group facilitates its use in synthesizing angiotensin-converting enzyme (ACE) inhibitors or kinase inhibitors. For example, analogous structures are pivotal in developing covalent inhibitors targeting cysteine residues in proteins .
Agrochemical Research
Chloroacetamide derivatives are explored as herbicides, though 2-chloro-N-[(4-cyanophenyl)methyl]acetamide’s efficacy in this domain remains unverified .
| Supplier | Purity | Price (1g) |
|---|---|---|
| AK Scientific, Inc. | >95% | $1,200 |
| CymitQuimica | >98% | €1,044.00 |
Regulatory Restrictions
Designated for research use only, it requires handling by trained personnel under controlled conditions to mitigate occupational hazards .
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